2-(3-methyl-1-benzofuran-7-yl)acetonitrile
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Overview
Description
2-(3-methyl-1-benzofuran-7-yl)acetonitrile is a chemical compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring with a methyl group at the 3-position and an acetonitrile group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 2-(3-methyl-1-benzofuran-7-yl)acetonitrile, typically involves the construction of the benzofuran ring followed by functionalization at specific positions. One common method for synthesizing benzofuran rings is through the cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones .
For the specific synthesis of this compound, a possible route could involve the following steps:
Formation of the Benzofuran Ring: Starting with an appropriate o-hydroxyacetophenone, cyclization can be achieved using a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO).
Introduction of the Methyl Group: The methyl group can be introduced at the 3-position through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Addition of the Acetonitrile Group: The acetonitrile group can be introduced at the 7-position through a nucleophilic substitution reaction using a suitable nitrile reagent.
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods mentioned above can be adapted for industrial production by scaling up the reactions and using continuous flow reactors to improve efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-1-benzofuran-7-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution can involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione, while reduction of the nitrile group can yield 2-(3-methyl-1-benzofuran-7-yl)ethylamine.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Benzofuran derivatives are known for their biological activities, including anti-tumor, antibacterial, and antiviral properties. 2-(3-methyl-1-benzofuran-7-yl)acetonitrile may be studied for similar activities.
Medicine: The compound can be investigated for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 2-(3-methyl-1-benzofuran-7-yl)acetonitrile depends on its specific biological activity. For example, if the compound exhibits anti-tumor activity, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation. The molecular targets and pathways involved can be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound of 2-(3-methyl-1-benzofuran-7-yl)acetonitrile, known for its wide range of biological activities.
2-(3-methyl-1-benzofuran-2-yl)acetonitrile: A structural isomer with the acetonitrile group at the 2-position instead of the 7-position.
3-methylbenzofuran: A simpler derivative with only a methyl group at the 3-position.
Uniqueness
This compound is unique due to the specific positioning of the methyl and acetonitrile groups, which can influence its chemical reactivity and biological activity. The presence of both groups may enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
IUPAC Name |
2-(3-methyl-1-benzofuran-7-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-7-13-11-9(5-6-12)3-2-4-10(8)11/h2-4,7H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFSNTMONHLTQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C(C=CC=C12)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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